molecular formula C11H14BrNO2 B8575598 N-[3-(3-Bromo-propoxy)-phenyl]-acetamide

N-[3-(3-Bromo-propoxy)-phenyl]-acetamide

Cat. No.: B8575598
M. Wt: 272.14 g/mol
InChI Key: ZPRJBJSYQFALTK-UHFFFAOYSA-N
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Description

N-[3-(3-Bromo-propoxy)-phenyl]-acetamide is an acetamide derivative featuring a brominated propoxy side chain attached to the phenyl ring. The bromo-propoxy substituent likely influences its electronic, steric, and solubility characteristics, distinguishing it from simpler acetamides.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[3-(3-bromopropoxy)phenyl]acetamide

InChI

InChI=1S/C11H14BrNO2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)

InChI Key

ZPRJBJSYQFALTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

a) Bromo-Substituted Phenylacetamides
  • N-(3-Bromophenyl)acetamide (): Molecular Weight: 214.06 g/mol vs. ~285–350 g/mol for bromo-propoxy derivatives. Synthetic Relevance: Serves as a precursor for more complex derivatives via alkylation or coupling reactions .
  • 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide (): Molecular Weight: 348.23 g/mol. This may impact binding affinity in biological systems .
b) Halogenated and Electron-Withdrawing Groups
  • N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide ():

    • Molecular Weight : 282.06 g/mol.
    • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic stability compared to the bromo-propoxy group. This compound’s higher molecular weight and polarizability suggest distinct solubility profiles .
  • N-[3-(acetylamino)phenyl]-2-(2-bromo-4-chlorophenoxy)acetamide (): Molecular Weight: 397.65 g/mol. Such derivatives are often intermediates in drug synthesis .
Yield and Purity Considerations
  • RP-HPLC Analysis (): A reversed-phase HPLC method with methanol-acetonitrile-water (2:21:77) mobile phase and UV detection at 238 nm was validated for related acetamides. Similar methods could ensure purity for N-[3-(3-bromo-propoxy)-phenyl]-acetamide, though detection wavelengths may vary based on chromophores .
Carbazole-Acetamide Derivatives (–7):
  • Compounds like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide demonstrate the acetamide moiety’s role in enhancing binding to biological targets. The bromo-propoxy group in the target compound could similarly act as a pharmacophore modifier .
Hedgehog Pathway Inhibitors ():
  • Pipinib (Compound 18) incorporates a sulfamoylphenylacetamide structure.

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